3-Methyl-2,8-diazaspiro[4.5]decane
Description
Significance of Spirocyclic Scaffolds in Contemporary Chemical Sciences
Spirocyclic scaffolds, characterized by two rings connected through a single common atom, are increasingly recognized for their value in modern drug discovery. nih.gov Their inherent three-dimensionality allows for the projection of functional groups in a well-defined spatial arrangement, which is a significant advantage over traditional flat aromatic systems. researchgate.net This structural rigidity can lock a molecule into a specific conformation, optimizing its interaction with the binding sites of biological targets and potentially leading to enhanced efficacy and selectivity. nih.govnih.gov
The shift from planar, sp2-heavy structures to more three-dimensional, sp3-rich scaffolds often correlates with improved physicochemical properties. nih.gov Azaspirocycles, for instance, have demonstrated higher solubility, increased basicity, reduced lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts like piperazines and piperidines. nih.gov This ability to fine-tune a molecule's properties makes spirocyclic compounds an exceptional tool in drug design, opening up new, unexplored chemical spaces and providing pathways to novel intellectual property. nih.govnih.govresearchgate.net
Unique Structural Attributes of Diaza-Spiro Systems in Chemical Design
Diaza-spiro systems, which incorporate two nitrogen atoms within the spirocyclic framework, represent a particularly important class of these molecules. nih.gov These nitrogen atoms can serve as key interaction points, forming hydrogen bonds or acting as basic centers, which are crucial for binding to many biological targets. mdpi.com The constrained conformational flexibility of the spirocyclic system offers a predictable orientation for these nitrogen-containing functional groups, aiding in more selective target interaction. mdpi.com
Research Trajectory and Evolution of Interest in the 2,8-Diazaspiro[4.5]decane Core
The 2,8-diazaspiro[4.5]decane core has been the subject of significant academic and industrial research, primarily as a versatile scaffold for the development of therapeutic agents. A notable area of investigation has been its use in creating highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension. nih.govresearchgate.net Researchers have synthesized and tested a variety of trisubstituted urea (B33335) derivatives based on the 2,8-diazaspiro[4.5]decane framework, demonstrating their potential as orally active drugs for treating high blood pressure. nih.govresearchgate.net
More recently, the focus has expanded to other therapeutic areas. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key targets for treating inflammatory bowel disease. nih.gov In this context, the spirocyclic scaffold was instrumental in achieving superior potency and selectivity. nih.gov Additionally, the 2,8-diazaspiro[4.5]decan-1-one core has been used to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver in inflammatory diseases, highlighting the scaffold's broad applicability in medicinal chemistry. researchgate.net
| Research Area | Target | Key Findings |
| Hypertension | Soluble Epoxide Hydrolase (sEH) | 2,8-diazaspiro[4.5]decane-based ureas are potent sEH inhibitors and orally active antihypertensive agents. nih.govresearchgate.net |
| Inflammatory Bowel Disease | TYK2/JAK1 | 2,8-diazaspiro[4.5]decan-1-one derivatives show excellent potency and selectivity as dual TYK2/JAK1 inhibitors. nih.gov |
| Inflammatory Diseases | RIPK1 Kinase | 2,8-diazaspiro[4.5]decan-1-one derivatives are potent RIPK1 inhibitors with anti-necroptotic effects. researchgate.net |
Fundamental Academic Research Questions and Scope for 3-Methyl-2,8-diazaspiro[4.5]decane
While direct and extensive research focused solely on this compound is not widely published, the existing body of work on its parent scaffold and other derivatives raises several fundamental academic questions that this specific compound could help address. The introduction of a methyl group at the 3-position of the pyrrolidine (B122466) ring within the spiro system introduces a new stereocenter and alters the local chemical environment.
Key research questions that could be explored include:
Impact on Potency and Selectivity: How does the 3-methyl substituent affect the binding affinity and selectivity of derivatives targeting enzymes like sEH, TYK2/JAK1, or RIPK1 compared to their unsubstituted counterparts? The methyl group could provide beneficial steric interactions or, conversely, create steric hindrance within the target's binding pocket.
Physicochemical and Pharmacokinetic Properties: How does the addition of the methyl group modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability? This is a critical aspect in optimizing compounds for further development.
Synthetic Accessibility: Developing efficient and stereoselective synthetic routes to this compound is a fundamental research challenge in itself. The development of such methods would enable broader exploration of its potential in medicinal chemistry.
The scope for academic research on this compound is therefore significant. It serves as a valuable probe for understanding structure-activity relationships and for the rational design of new therapeutic agents with potentially improved properties. Its synthesis and evaluation would be a logical and important extension of the ongoing research into the therapeutic applications of the 2,8-diazaspiro[4.5]decane scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2/c1-8-6-9(7-11-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3 |
InChI Key |
CMTNFFKVPVLTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCNCC2)CN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis for the 3-Methyl-2,8-diazaspiro[4.5]decane Core
A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to more readily available starting materials. The primary disconnections involve breaking the C-N bonds within the two heterocyclic rings.
One plausible retrosynthetic pathway commences by disconnecting the pyrrolidine (B122466) ring. This could involve a reductive amination strategy, breaking the C2-N3 and C5-N1 bonds. This leads back to a piperidine-based amino aldehyde or a related precursor. Further disconnection of the piperidine (B6355638) ring can be envisioned through a conjugate addition or a double alkylation of a primary amine.
An alternative and powerful approach involves disconnecting the spirocyclic junction itself. This can be conceptualized through a key bond-forming reaction such as an intramolecular Mannich reaction or a Pictet-Spengler type cyclization. A particularly attractive disconnection strategy for the 2,8-diazaspiro[4.5]decane scaffold involves a double cyclization of an acyclic precursor.
A key intermediate in many synthetic approaches is a substituted piperidone. Therefore, a retrosynthetic analysis can simplify the target molecule to a suitably functionalized 4-piperidone (B1582916) derivative and a three-carbon unit that will form the pyrrolidine ring. For instance, a protected 4-amino-4-(cyanomethyl)piperidine could be a crucial intermediate, which can be derived from a protected 4-piperidone through a Strecker reaction. The methyl group at the 3-position can be introduced via alkylation of a suitable precursor or by using a methyl-substituted building block from the outset.
Foundational Synthetic Routes and Strategies
The construction of the this compound scaffold can be achieved through a variety of synthetic strategies, ranging from classical methods to more modern and efficient multicomponent reactions.
Classical Approaches to Spirocyclic Amine Synthesis
Classical methods for the synthesis of spirocyclic amines often rely on multi-step sequences involving the formation of a quaternary carbon center at the spiro-junction. These approaches frequently utilize piperidine or pyrrolidine rings as starting points, with subsequent annulation to form the second heterocyclic ring.
One common strategy involves the alkylation of a protected piperidone derivative. For example, a protected 4-piperidone can be reacted with a suitable electrophile containing a masked amino group. Subsequent deprotection and intramolecular cyclization, often via reductive amination, can then furnish the desired spirocyclic diamine. The synthesis of related spirodiamine scaffolds has been achieved through methods that allow for the differential protection of the two amino groups, enabling further selective functionalization.
Another classical approach involves the use of Dieckmann or Thorpe-Ziegler type intramolecular cyclizations of appropriately substituted acyclic precursors to construct the carbocyclic portion of the spirocycle, followed by the introduction of the nitrogen atoms. However, for the synthesis of diazaspiro compounds, methods that build the heterocyclic rings more directly are generally preferred.
| Starting Material | Key Transformation | Resulting Intermediate |
| Protected 4-piperidone | Alkylation with a functionalized electrophile | Substituted piperidone |
| Acyclic di-nitrile | Thorpe-Ziegler cyclization | Cyclic β-enaminonitrile |
| Protected amino acid derivative | Multi-step sequence | Functionalized piperidine precursor |
Strecker Reaction Derived Pathways
The Strecker synthesis, a well-established method for the preparation of α-amino acids, can be adapted for the synthesis of the this compound core. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This pathway is particularly attractive as it allows for the direct introduction of the C2-N3 bond and the adjacent stereocenter. The reaction typically involves the treatment of a ketone or aldehyde with an amine and a cyanide source. masterorganicchemistry.comwikipedia.org
In the context of synthesizing this compound, a protected 4-piperidone derivative serves as the ketone component. Reaction with an ammonia (B1221849) source and a cyanide salt (e.g., KCN or NaCN) would lead to the formation of an α-aminonitrile intermediate. The methyl group at the 3-position could potentially be introduced by using a substituted amine in the Strecker reaction or by alkylating the resulting aminonitrile. Subsequent reduction of the nitrile group to an amine, followed by intramolecular cyclization, would complete the formation of the pyrrolidine ring.
The mechanism of the Strecker synthesis involves the initial formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of the cyanide ion to the imine carbon. masterorganicchemistry.comwikipedia.org The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to an amino acid or, as in this case, reduced to a diamine.
Dearomatizing Intramolecular Diamination Strategies
A modern and powerful strategy for the synthesis of spirocyclic diamines involves the dearomatizing intramolecular diamination of phenols. researchgate.netacs.orgyoutube.comnih.gov This approach allows for a rapid increase in molecular complexity from simple aromatic precursors. While not a direct synthesis of this compound, this methodology provides a valuable conceptual framework for the construction of related spirocyclic diamine systems.
The strategy is based on the oxidative cyclization of a phenol (B47542) bearing a pendant nucleophile, such as a urea (B33335) or a protected amine. The oxidation of the phenol generates a highly electrophilic dienone intermediate, which is then trapped intramolecularly by the nitrogen nucleophile to form the spirocyclic ring system. In the context of diamination, a second nitrogen nucleophile can then add to the newly formed enone in a conjugate addition fashion, leading to the formation of a vicinal diamine within the spirocyclic framework.
This method offers a high degree of stereocontrol and can generate complex, three-dimensional structures in a single step. The application of this strategy to a suitably substituted phenolic precursor could potentially lead to a novel and efficient synthesis of the 2,8-diazaspiro[4.5]decane core.
Multicomponent Reaction (MCR) Strategies for Spiro Heterocycle Assembly
Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govsigmaaldrich.comdocumentsdelivered.com Several MCR strategies have been developed for the synthesis of spiro heterocycles, including the 2,8-diazaspiro[4.5]decane scaffold.
One notable example is a visible-light-driven photocatalytic multicomponent reaction for the direct assembly of N-heterospirocycles. This method involves the reaction of an N-allylsulfonamide, a dihalohydantoin, and an olefin in the presence of an iridium-based photocatalyst. This reaction proceeds via the formation of a nitrogen-centered radical, which undergoes cyclization onto the olefin to generate the spirocyclic core. While this specific example leads to a tosyl-protected product, the strategy highlights the potential of MCRs in rapidly accessing the 2,8-diazaspiro[4.5]decane framework.
Other MCRs, such as those based on the Ugi or Passerini reactions, can also be envisioned for the construction of the target molecule, offering advantages in terms of atom economy and operational simplicity.
| MCR Type | Key Features | Applicability to Target |
| Photocatalytic [3+2] Cycloaddition | Visible-light mediated, radical cyclization | Direct formation of the pyrrolidine ring onto a piperidine-derived olefin. |
| Ugi Reaction | Four-component reaction forming an α-acylamino amide | Potential for assembling a linear precursor for subsequent cyclization. |
| Passerini Reaction | Three-component reaction forming an α-acyloxy carboxamide | Could be used to generate a key intermediate with appropriate functional handles. |
Cyclization Mechanisms for Diaza-Spiro Ring Formation
The key step in the synthesis of this compound is the formation of the second heterocyclic ring to create the spirocyclic junction. Several cyclization mechanisms can be employed to achieve this transformation.
One of the most common and reliable methods is intramolecular reductive amination . This involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl group). For instance, an amino aldehyde or amino ketone derived from a piperidine precursor can undergo intramolecular imine or enamine formation, followed by reduction with a suitable hydride reagent (e.g., sodium borohydride, sodium cyanoborohydride) to yield the spirocyclic diamine. The synthesis of methyl-substituted 2,8-diazaspiro[4.5]decanes has been reported utilizing 1,4-addition reactions with nitroalkanes followed by reduction and cyclization.
Intramolecular alkylation is another viable cyclization strategy. In this approach, a piperidine derivative containing a nucleophilic amine and an electrophilic center (e.g., a halide or a tosylate) on a side chain can undergo intramolecular cyclization to form the pyrrolidine ring. The efficiency of this process is dependent on the length of the tether and the nature of the leaving group.
Finally, oxidative cyclization of olefinic precursors has been shown to be an effective method for the synthesis of azaspiro[4.5]decane systems. masterorganicchemistry.com This type of reaction can proceed through various mechanisms, including radical or cationic pathways, and can offer good control over stereochemistry.
Advanced Synthetic Techniques for Derivatives
The synthesis of complex molecules based on the this compound core often requires sophisticated strategies to control stereochemistry and achieve specific substitution patterns. Researchers have developed a range of advanced methods to access a diverse array of derivatives with high precision.
Stereoselective and Asymmetric Synthesis of this compound
The presence of a chiral center at the 3-position and the spirocyclic nature of the core necessitate stereoselective and asymmetric synthetic approaches to obtain enantiomerically pure compounds. Such purity is often crucial for achieving the desired pharmacological activity and minimizing off-target effects.
Chiral Auxiliary and Catalyst-Controlled Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. rsc.org These auxiliaries can be derived from readily available natural sources like amino acids or camphor. chemsynthesis.com In the context of spirodiamine synthesis, a chiral auxiliary can be attached to a precursor molecule to influence the formation of the stereocenters during cyclization or functionalization steps. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. rsc.org
Catalyst-controlled asymmetric synthesis offers an alternative and often more atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. rsc.org For instance, the enantioselective synthesis of spirocycles has been a long-standing challenge, and the development of asymmetric methodologies is crucial for accessing these underrepresented structures in pharmaceutical libraries. researchgate.net
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. In the synthesis of substituted 2,8-diazaspiro[4.5]decanes, this is critical for controlling the spatial arrangement of substituents on both the pyrrolidine and piperidine rings.
A notable strategy involves the Michael addition of pipecolate-derived enolates to nitroalkenes, which can be a key step in constructing the spirocyclic framework. mdpi.com Although this can lead to racemic products, the resulting diastereomers can often be separated by techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com This separation provides access to enantiomerically pure diastereomers, which are essential for structure-activity relationship (SAR) studies. mdpi.com
Regioselective Functionalization of the Spirocyclic Core
The 2,8-diazaspiro[4.5]decane core possesses two distinct nitrogen atoms (N2 and N8) that can be functionalized. Regioselective functionalization, the ability to selectively modify one nitrogen atom over the other, is a key challenge and a powerful tool for creating diverse libraries of compounds.
Methods for the selective N-functionalization of tautomerizable heterocycles can be influenced by solvent effects, with density functional theory (DFT) studies helping to understand and predict the outcomes. mdpi.com For spirodiamines like 2,7-diazaspiro[4.5]decane, methods for selective access to mono-N-methyl isomers have been developed. researchgate.net These strategies often involve careful selection of protecting groups and reaction conditions to differentiate the reactivity of the two nitrogen atoms. While direct mono-carbamoylation (Boc protection) can be inefficient, selective deprotection of a doubly Boc-protected derivative can yield the desired mono-protected intermediate. researchgate.net This intermediate can then be subjected to further functionalization at the free nitrogen position.
Palladium-Catalyzed Cross-Coupling Reactions for Core Diversification
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mit.edu These reactions are invaluable for the diversification of the 2,8-diazaspiro[4.5]decane core, enabling the introduction of a wide variety of substituents.
A one-step synthesis of diazaspiro[4.5]decane scaffolds has been achieved through a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides, forming three new carbon-carbon bonds with high regioselectivity. rsc.org Furthermore, palladium-catalyzed N-arylation reactions are commonly used to introduce aryl groups onto the nitrogen atoms of the spirocyclic core. researchgate.netorganic-chemistry.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and selectivity. For instance, the use of specific ligands can facilitate the monoarylation of amidines with a broad range of aryl halides and triflates. researchgate.net
Below is a table summarizing representative palladium-catalyzed N-arylation reactions on amine scaffolds, illustrating the general conditions that could be adapted for the 2,8-diazaspiro[4.5]decane core.
| Catalyst | Ligand | Base | Solvent | Reaction | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | N,N'-diarylation of ureas | organic-chemistry.org |
| Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | C-N cross-coupling of sulfinamides | mdpi.com |
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for modifying the nitrogen atoms of the 2,8-diazaspiro[4.5]decane scaffold. These reactions introduce alkyl and acyl groups, respectively, which can significantly influence the compound's physicochemical properties and biological activity.
The introduction of substituents at the N-positions of related spiro-hydantoin structures can be achieved using alkyl halides in an alkaline solution. nih.gov However, the relative reactivity of the two nitrogen atoms in 2,8-diazaspiro[4.5]decane needs to be considered for selective functionalization. As mentioned previously, protecting group strategies are often employed to achieve regioselective N-alkylation or N-acylation. For example, a mono-protected spirodiamine can be selectively alkylated or acylated at the unprotected nitrogen. researchgate.net
Systematic exploration of the structure-activity relationship of 2,8-diazaspiro[4.5]decan-1-one derivatives has led to the discovery of potent inhibitors of various enzymes, highlighting the importance of diversifying the substituents on the nitrogen atoms. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry provide a framework for developing more sustainable chemical processes. mdpi.com For a multi-step synthesis of a molecule like this compound, this involves minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks where possible. The synthesis of the core 2,8-diazaspiro[4.5]decane scaffold and its subsequent N-methylation are the two primary stages where these principles can be rigorously applied.
A key objective in green synthesis is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks.
Solvent-Free Synthesis: For the formation of related heterocyclic systems, solvent-free reaction conditions have proven effective. For instance, grinding techniques, where reactants are physically ground together, sometimes with a catalytic amount of a solid acid or base, can promote reactions in the solid state, eliminating the need for a solvent entirely. This approach offers benefits such as high efficiency, short reaction times, and simple work-up procedures. mdpi.com Another established method is microwave-assisted organic synthesis (MAOS) under solvent-free conditions, which can dramatically accelerate reaction rates and improve yields for the synthesis of various diazaspiro compounds.
Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is the ideal green solvent, although the solubility of organic reactants can be a limitation. Ethanol, derived from renewable resources, is another excellent choice and has been used in the synthesis of related diazaspiro-decanone derivatives. researchgate.net The use of supercritical fluids, such as CO2, or deep eutectic solvents (DES) also represents an advanced front in reduced-solvent methodologies.
Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, lower energy consumption, and reduced waste generation.
Heterogeneous Catalysts: For the synthesis of the parent spiro-scaffold, which often involves hydrogenation steps, the use of heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) is common. researchgate.net The advantage of these catalysts is their ease of separation from the reaction mixture, allowing for recycling and minimizing metal contamination in the final product.
Biocatalysis: A forward-looking green approach for the specific methylation step to produce this compound would involve enzymatic catalysis. The use of N-methyltransferase enzymes offers high selectivity under mild aqueous conditions. nih.gov While these enzymes typically act on protein or peptide substrates, their catalytic promiscuity can be exploited or engineered for small molecule synthesis, representing a highly sustainable alternative to traditional methylation reagents. nih.gov
Optimized N-Methylation Reagents: Traditional N-methylation procedures can be lengthy and require multiple steps. Research into optimizing these processes, for instance by using ultrasound assistance, has been shown to slash reaction times from hours to minutes for the N-methylation of peptide backbones. acs.orgnih.gov A common chemical route involves a three-step sequence of sulfonylation, methylation, and desulfonylation, which can be adapted for heterocyclic amines. nih.gov The development of catalysts for direct N-methylation using green methyl donors like dimethyl carbonate would be a significant advancement.
Table 1: Comparison of Potential N-Methylation Strategies
| Method | Typical Reagents | Potential Green Advantages | Potential Challenges |
|---|---|---|---|
| Fukuyama-Mitsunobu | o-NBS-Cl, DBU, Dimethyl sulfate | Well-established, applicable to various amines. researchgate.net | Multiple steps, use of hazardous reagents. researchgate.net |
| Reductive Amination | Formaldehyde (B43269), NaBH(OAc)3 or H2/Catalyst | High atom economy, potentially high yield. | Requires handling of formaldehyde and reducing agents. |
| Enzymatic Methylation | N-Methyltransferase, S-adenosyl methionine (SAM) | High selectivity, mild aqueous conditions, sustainable. nih.gov | Enzyme availability and stability, substrate specificity. nih.gov |
| Direct Catalytic Methylation | Methanol or Dimethyl Carbonate, Metal Catalyst | Use of green methylating agents, high atom economy. | Requires catalyst development for specific substrate. |
Scale-Up Considerations and Process Chemistry Aspects
Translating a laboratory-scale synthesis into a robust, large-scale industrial process requires careful consideration of numerous factors beyond just the chemical yield. The goal is to develop a safe, efficient, cost-effective, and sustainable manufacturing process. spirochem.com
Route Scouting and Process Optimization: The initial phase of scale-up involves route scouting, where multiple synthetic pathways are evaluated based on criteria such as cost of starting materials, reaction yields, safety, environmental impact, and scalability. spirochem.com For a molecule like this compound, this would involve assessing different methods for constructing the spirocycle and for the final methylation step.
Addressing Scale-Up Challenges: Reactions that are straightforward on a small laboratory scale can become problematic when scaled up. For example, in the synthesis of a related 2,8-diazaspiro[4.5]decan-1-one, a standard acid-catalyzed hydrogenolysis for deprotection gave poor material recovery on a larger (>20 g) scale. researchgate.net The process chemists resolved this by modifying the conditions (using Ra-Ni catalyst at 60 bar H2 pressure) to ensure the reaction could be performed routinely with good to excellent yields. researchgate.net Such challenges highlight the need for rigorous process optimization, including reaction concentration, temperature control, and order of addition.
Flow Chemistry: Continuous flow chemistry is an increasingly important technology for process chemistry, offering significant advantages over traditional batch processing. spirochem.com By pumping reactants through a reactor, flow systems allow for precise control over reaction parameters, enhanced heat transfer, and improved safety, particularly for highly exothermic or hazardous reactions. researchgate.net This technology provides better linearity in scale-up and can be integrated with in-line purification and analysis, leading to more efficient and automated production. spirochem.comresearchgate.net The synthesis of heterocyclic scaffolds is particularly amenable to flow processes. researchgate.net
Table 2: Key Considerations in Process Chemistry for Scale-Up
| Factor | Objective | Example Approach |
|---|---|---|
| Safety | Minimize risk of runaway reactions and exposure to hazardous materials. | Utilize flow chemistry for better thermal management; substitute hazardous reagents with safer alternatives. spirochem.comresearchgate.net |
| Efficiency | Maximize throughput and yield, minimize reaction time. | Develop telescopic processes to reduce intermediate isolations; optimize catalyst loading and reaction conditions. acs.org |
| Cost-Effectiveness | Reduce cost of raw materials, energy, and waste disposal. | Select synthetic routes with cheaper starting materials; recycle catalysts and solvents. spirochem.com |
| Sustainability | Minimize environmental footprint. | Implement green chemistry principles, such as using renewable solvents and reducing waste streams (high atom economy). mdpi.com |
| Product Quality | Ensure high purity and consistency of the final product. | Develop robust purification methods (e.g., crystallization over chromatography); implement process analytical technology (PAT). acs.org |
Advanced Spectroscopic Characterization Techniques
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a complete set of 1D and 2D NMR experiments would be required to unambiguously assign all proton and carbon signals and to determine the compound's conformational preferences.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY):To definitively assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the pyrrolidine and piperidine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which is critical for determining the stereochemistry and preferred conformation of the molecule, such as the orientation of the methyl group relative to the rest of the spirocyclic system.
Interactive Data Table: Predicted NMR Data
As no experimental data is available, predictive models can offer an estimation of the NMR chemical shifts. It is crucial to note that these are theoretical values and may differ from experimental results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | Data not available | Data not available |
| C3-H | Data not available | Data not available |
| Ring Protons | Data not available | Data not available |
| Ring Carbons | Data not available | |
| Spiro Carbon | Data not available | |
| Note: Specific predicted NMR data for this compound is not available in standard chemical databases. |
Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula (C₉H₁₈N₂). The electron ionization (EI) mass spectrum would display a characteristic fragmentation pattern. While specific data is unavailable, expected fragmentation pathways would likely involve the cleavage of the C-C bonds adjacent to the nitrogen atoms (alpha-cleavage), leading to the loss of alkyl radicals and the formation of stable iminium ions. The piperidine and pyrrolidine rings could also undergo characteristic ring-opening and fragmentation processes. Predicted m/z values for the protonated molecule [M+H]⁺ of an isomer, 8-methyl-2,8-diazaspiro[4.5]decane, is 155.15428, which would be the expected value for the 3-methyl isomer as well. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Predicted m/z | Possible Identity |
| [M]⁺• | 154.1470 | Molecular Ion |
| [M+H]⁺ | 155.1548 | Protonated Molecule |
| Fragments | Data not available | Alpha-cleavage products, ring fragments |
| Note: The molecular formula for this compound is C₉H₁₈N₂. The predicted m/z values are based on this formula. Specific fragmentation data is not available. |
An IR spectrum of this compound would show characteristic absorption bands for the functional groups present. Key expected absorptions would include:
N-H stretching: A medium to weak band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amines.
C-H stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the sp³ hybridized C-H bonds of the methyl and methylene (B1212753) groups.
C-H bending: Absorptions in the 1470-1350 cm⁻¹ region.
C-N stretching: Bands in the fingerprint region, typically between 1000-1250 cm⁻¹.
The absence of strong absorptions in other regions (e.g., C=O, C=N, O-H) would confirm the presence of only the expected functional groups.
Interactive Data Table: Expected Infrared Absorption Ranges
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| C(sp³)-H Stretch | 2850 - 2960 | Strong |
| C-H Bend | 1350 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Weak |
| Note: These are general expected ranges for the functional groups present in the molecule. Specific experimental IR data is not available. |
X-ray Crystallography for Solid-State Structural Determination
Crystal Structure Determination and Refinement
The crystal structure of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione was determined using single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.net The compound crystallizes in the monoclinic system with the space group P2/c. researchgate.net Data collection was performed on a Stoe IPDS-II two-circle diffractometer using Mo Kα radiation at a temperature of 173 K. nih.gov The structure was solved and refined to a final R-factor of 0.030 for reflections with I > 2σ(I). researchgate.net
Table 1: Crystal Data and Structure Refinement for 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione nih.govresearchgate.netresearchgate.net
| Parameter | Value |
| Empirical formula | C₁₅H₁₇ClN₂O₄S |
| Formula weight | 356.82 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2/c |
| Unit cell dimensions | a = 6.1722 (4) Å, b = 17.4561 (12) Å, c = 15.1355 (9) Å |
| β = 94.460 (5)° | |
| Volume | 1625.80 (18) ų |
| Z | 4 |
| Density (calculated) | 1.458 Mg/m³ |
| Absorption coefficient | 0.38 mm⁻¹ |
| F(000) | 744 |
| Crystal size | 0.38 × 0.36 × 0.33 mm |
| Theta range for data collection | 3.0 to 26.3° |
| Reflections collected | 19365 |
| Independent reflections | 3203 |
| Refinement method | Full-matrix least-squares on F² |
| Final R indices [I>2sigma(I)] | R1 = 0.030, wR2 = 0.081 |
| R indices (all data) | R1 = 0.040, wR2 = 0.081 |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The bond lengths and angles within the hydantoin (B18101) moiety of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione are reported to be within the normal ranges and are comparable to those observed in similar structures like cyclohexanespiro-5'-hydantoin. researchgate.net This suggests that the fundamental geometry of the diazaspiro core is not significantly distorted by the substituents. The atoms of the hydantoin ring are nearly coplanar, with a root-mean-square deviation of 0.006 Å. nih.govresearchgate.net
The endocyclic torsion angles of the cyclohexyl ring range from 54.87 (16)° to 56.26 (16)°, which is characteristic of a chair conformation. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis
The crystal structure of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is stabilized by intermolecular N—H⋯O hydrogen bonds. These interactions link the molecules into centrosymmetric dimers. nih.govresearchgate.netresearchgate.net The dihedral angle between the 4-chlorophenyl group and the plane of the hydantoin ring is 82.98 (4)°. nih.govresearchgate.net
Conformational Analysis and Stereochemical Features
The conformational preferences of the 2,8-diazaspiro[4.5]decane framework are a key aspect of its stereochemistry, influencing its interactions and reactivity.
Ring Conformation of the Cyclohexyl Moiety (e.g., Chair Conformation)
As established by the X-ray crystallographic data of the derivative, the cyclohexyl ring in the this compound system strongly prefers an ideal chair conformation. nih.govresearchgate.net This is the most stable conformation for a cyclohexane (B81311) ring, minimizing both angle strain and torsional strain. The spiro fusion to the five-membered pyrrolidine ring does not appear to significantly distort this low-energy conformation.
Structural Elucidation and Conformational Analysis
Impact of Substituents on Molecular Conformation
Research into derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione, which share the same spiro[4.5]decane core, has been particularly informative. Crystal structure analyses of 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and its 4-chlorophenylsulfonyl analogue have demonstrated that the cyclohexane (B81311) ring consistently adopts a stable chair conformation. In these structures, the methyl group at the 8-position (equivalent to the 3-position in 3-methyl-2,8-diazaspiro[4.5]decane if the numbering convention is adjusted for the core scaffold) is found in an equatorial position. This preference for an equatorial orientation is a common feature in substituted cyclohexanes, as it minimizes steric strain. The planarity of the hydantoin (B18101) unit, a fused ring system incorporating one of the nitrogen atoms of the core, is also a key structural feature in these derivatives.
Computational studies on related molecules, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have further explored the conformational landscape. These theoretical models help to determine the relative energies of different conformers, providing a deeper understanding of the molecule's preferred shapes in a solution or gaseous state.
The introduction of bulky substituents can lead to distinct conformational outcomes. For instance, in derivatives of 2,8-diazaspiro[4.5]decan-1-one, the substituents necessary for biological activity are strategically placed, and their orientation is key to their function. While detailed conformational data for these specific compounds is not always available, the implicit assumption in structure-activity relationship (SAR) studies is that the substituents adopt well-defined spatial arrangements that influence their interaction with biological targets.
The following data tables summarize key conformational parameters obtained from the crystal structures of two representative derivatives of the 2,8-diazaspiro[4.5]decane core.
Table 1: Crystal Structure and Conformation Data for Substituted 1,3-Diazaspiro[4.5]decane-2,4-diones
| Compound Name | Crystal System | Space Group | Key Conformational Features |
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | Monoclinic | P2/c | Cyclohexane ring in ideal chair conformation; methyl group is equatorial. |
| 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | Monoclinic | P2/c | Cyclohexane ring in ideal chair conformation. |
Table 2: Selected Endocyclic Torsion Angles for the Cyclohexane Ring
| Compound | Torsion Angle 1 (°) | Torsion Angle 2 (°) | Torsion Angle 3 (°) | Torsion Angle 4 (°) | Torsion Angle 5 (°) | Torsion Angle 6 (°) |
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | 55.2(2) | -55.8(2) | 56.4(2) | -56.3(2) | 55.8(2) | -55.3(2) |
| 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | 54.87(16) | -55.65(16) | 56.26(16) | -56.12(16) | 55.51(16) | -54.87(16) |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.com It is particularly well-suited for studying medium-sized organic molecules like 3-Methyl-2,8-diazaspiro[4.5]decane. In DFT, the electronic energy of a system is determined from its electron density. A typical study would employ a functional, such as B3LYP or M06-2X, combined with a basis set, like 6-311+G(d,p), to model the molecule's electronic environment. nih.govnih.gov
A primary step in any computational analysis is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the preferred conformations of the five- and six-membered rings and the orientation of the methyl group (axial vs. equatorial).
DFT calculations can identify multiple stable conformers and calculate their relative energies. mdpi.comindexcopernicus.com For instance, the piperidine (B6355638) ring can exist in chair, boat, or twist-boat conformations, and the pyrrolidine (B122466) ring can adopt envelope or twist forms. The methyl group on the pyrrolidine ring can also exist in different stereoisomeric forms (R or S) and adopt different spatial orientations, leading to a complex conformational landscape. A conformational search followed by optimization would reveal the global minimum energy structure as well as other low-energy isomers that might be present in equilibrium.
Table 1: Illustrative Relative Energies of this compound Conformers
This interactive table illustrates hypothetical relative energies for different conformations of this compound, as would be calculated by DFT. The chair conformation of the piperidine ring combined with an equatorial-like methyl group is typically the most stable.
| Conformer ID | Piperidine Ring Conformation | Methyl Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Chair | Equatorial | 0.00 |
| Conf-2 | Chair | Axial | 1.85 |
| Conf-3 | Twist-Boat | Equatorial | 5.50 |
| Conf-4 | Twist-Boat | Axial | 7.20 |
Note: The data in this table is illustrative and intended to represent typical results from DFT calculations. It is not based on experimental or published data for this specific molecule.
Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
From HOMO and LUMO energies, global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): Quantifies the electrophilic character of the molecule.
These descriptors provide a quantitative framework for predicting how this compound might behave in chemical reactions. For example, the nitrogen atoms are expected to be the primary sites for nucleophilic attack (electron donation), a feature that would be reflected in the shape and energy of the HOMO.
DFT is a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus (¹³C and ¹H), theoretical NMR spectra can be generated. nih.gov
These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to assign the spectra of specific conformers. researchgate.net For this compound, GIAO calculations could distinguish between diastereomers and predict the chemical shifts for the methyl group and the unique carbons and protons of the spirocyclic system.
Table 2: Hypothetical GIAO-DFT Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)
This table demonstrates how calculated NMR data would be compared to experimental values to validate the computational model and structural assignment.
| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| C(spiro) | 65.2 | 64.8 | +0.4 |
| CH₃ | 18.5 | 18.1 | +0.4 |
| C(piperidine) | 48.9 | 48.5 | +0.4 |
| C(piperidine) | 35.1 | 34.6 | +0.5 |
| C(pyrrolidine) | 55.4 | 55.0 | +0.4 |
| C(pyrrolidine) | 30.7 | 30.2 | +0.5 |
Note: Values are hypothetical and for illustrative purposes. The accuracy of the prediction depends on the level of theory and solvent modeling.
While DFT is prevalent, other quantum mechanical methods exist. Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are more computationally intensive but can offer higher accuracy for energy calculations, serving as a benchmark for DFT results. nih.gov
Semi-empirical methods , on the other hand, are much faster as they use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are useful for preliminary conformational searches of large molecules or for providing an initial guess for higher-level optimizations.
Density Functional Theory (DFT) Studies
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent or interacting with a biological target. researchgate.net
For this compound, an MD simulation would typically be run in a box of water molecules to simulate aqueous conditions. The simulation would show the flexibility of the rings, the rotation of the methyl group, and the formation and breaking of hydrogen bonds between the nitrogen atoms and surrounding water molecules. nih.gov This provides insight into the molecule's dynamic conformational behavior and its solvation properties, which are crucial for understanding its behavior in a biological context. Analysis of the MD trajectory can reveal stable conformational states and the timescales of transitions between them. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are central to the discovery of bioactive derivatives of the 2,8-diazaspiro[4.5]decane scaffold. These techniques predict how a ligand might bind to a protein's active site, providing insights that guide the synthesis of new compounds. mdpi.com
Molecular docking programs are used to predict the preferred orientation of a ligand when bound to a target protein. This process generates a binding score that estimates the strength of the interaction. For instance, in the development of 2,8-diazaspiro[4.5]decane-based inhibitors of soluble epoxide hydrolase (sEH), docking studies were crucial. nih.gov These studies, using the crystal structures of human and murine sEH, revealed potential steric hindrance around the side chain of a specific amino acid (Phe406) in the murine enzyme. This insight led to the rational modification of the ligand to avoid this clash, resulting in improved inhibitory activity. nih.gov
Similarly, docking studies were instrumental in the design of 2,8-diazaspiro[4.5]decan-1-one derivatives as T-type calcium channel antagonists. nih.gov The hypothesis that this scaffold could mimic a known pharmacophore model was tested and confirmed through computational modeling, leading to the synthesis of potent inhibitors. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govsygnaturediscovery.com This approach was successfully employed to discover novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1 kinase, a target for inflammatory diseases. researchgate.netnih.gov A virtual screening workflow led to the identification of an initial hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which was then further optimized. researchgate.netnih.gov The success of virtual screening campaigns is highly dependent on the quality of the compound libraries and the accuracy of the docking and scoring methods used. sygnaturediscovery.comnih.govbiorxiv.org
The insights gained from molecular docking and virtual screening are pivotal for the rational design of new derivatives with improved potency and selectivity. In the development of dual TYK2/JAK1 inhibitors for inflammatory bowel disease, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized. nih.gov The systematic exploration of the structure-activity relationship (SAR), guided by molecular modeling, led to the discovery of a compound with excellent potency and selectivity. nih.gov
Similarly, the rational design of 2,8-diazaspiro[4.5]decane-based sEH inhibitors involved modifying a substituent to prevent a steric clash predicted by docking studies. nih.gov This targeted modification resulted in a derivative with enhanced activity against the murine sEH enzyme. nih.gov The table below summarizes the inhibitory activities of some rationally designed 2,8-diazaspiro[4.5]decane derivatives against their respective targets.
| Compound Type | Target | Key Derivative | IC50 (nM) |
| Trisubstituted urea (B33335) derivative | Soluble Epoxide Hydrolase (sEH) | Compound 12 | 1.1 (human), 1.6 (murine) |
| 2,8-diazaspiro[4.5]decan-1-one derivative | RIPK1 Kinase | Compound 41 | 92 |
| 2,8-diazaspiro[4.5]decan-1-one derivative | TYK2 Kinase | Compound 48 | 6 |
| 2,8-diazaspiro[4.5]decan-1-one derivative | JAK1 Kinase | Compound 48 | 37 |
| This table presents a selection of inhibitory activities of 2,8-diazaspiro[4.5]decane derivatives from published research. nih.govresearchgate.netnih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.combohrium.comnih.gov These models are valuable tools for predicting the activity or properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical features. These descriptors can be topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov
A QSPR model could be used to predict properties like lipophilicity (logP), which is a crucial parameter in drug design. researchgate.net For example, a QSPR study on spiro-aziridine derivatives successfully modeled their lipophilicity using topological indices. researchgate.net A similar approach could be applied to this compound derivatives to guide the optimization of their pharmacokinetic properties.
The development of robust and predictive QSAR/QSPR models relies on a dataset of compounds with well-defined structural diversity and accurately measured biological or physicochemical data. mdpi.combohrium.com These models, once validated, can be powerful tools in the rational design and optimization of novel this compound-based therapeutic agents.
Development of Predictive Models
Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, have been instrumental in the exploration of the chemical space around the 2,8-diazaspiro[4.5]decane core. These models aim to correlate the structural features of molecules with their biological activities, thereby enabling the prediction of the activity of novel, un-synthesized compounds.
In the context of designing potent and selective inhibitors for various enzymes and receptors, docking studies have been widely employed. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, docking studies using human and murine sEH X-ray crystal structures were performed on 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives. mdpi.com These studies were crucial in identifying potential steric clashes between the ligands and the protein, leading to the rational design of more potent inhibitors. mdpi.com Specifically, the replacement of a trifluoromethyl moiety with a trifluoromethoxy group was guided by docking simulations to mitigate steric hindrance, which resulted in improved inhibitory activity against murine sEH. mdpi.com
Furthermore, pharmacophore modeling has been utilized to define the key chemical features necessary for biological activity. For example, a five-feature T-type calcium channel pharmacophore model was used as a hypothesis to design substituted 2,8-diazaspiro[4.5]decan-1-ones as potent T-type calcium channel antagonists. researchgate.net This approach demonstrates how pre-existing computational models can be leveraged to guide the design of new compounds based on the diazaspiro[4.5]decane scaffold.
Identification of Key Structural Features for Activity
Computational studies have been pivotal in identifying the key structural features of this compound derivatives that govern their biological activity. These studies often involve a systematic exploration of the structure-activity relationship (SAR) through molecular modeling and simulation.
For the development of dual TYK2/JAK1 inhibitors for inflammatory bowel disease, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated. nih.gov The introduction of the spirocyclic scaffold was a key design element. Systematic exploration of the SAR led to the discovery of a derivative, compound 48, with excellent potency and selectivity. nih.gov Molecular docking simulations were likely employed to understand the binding mode of these inhibitors within the kinase active site, revealing the importance of the spirocyclic core in orienting the key interacting moieties for optimal binding.
In another study focusing on δ opioid receptor (DOR) agonists, docking and molecular dynamics simulations were used to investigate the binding of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to the orthosteric site of the receptor. researchgate.net These computational methods provided insights into the molecular interactions governing agonist binding and selectivity, aiding in the identification of a novel chemotype of DOR agonists. researchgate.net
The table below summarizes the key structural features and the computational methods used in their identification for various derivatives of the diazaspiro[4.5]decane scaffold.
| Derivative Class | Target | Key Structural Feature(s) | Computational Method(s) | Reference |
| 2,8-Diazaspiro[4.5]decan-1-ones | T-type calcium channels | Appropriate substitution on the spiro-decanone core | Pharmacophore modeling | researchgate.net |
| 2,8-Diazaspiro[4.5]decane-based ureas | Soluble epoxide hydrolase (sEH) | Trifluoromethoxy moiety | Molecular docking | mdpi.com |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | TYK2/JAK1 kinases | Spirocyclic scaffold | Structure-Activity Relationship (SAR) exploration, likely involving molecular docking | nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | δ opioid receptors (DOR) | Novel chemotype binding to the orthosteric site | Docking and molecular dynamics simulations | researchgate.net |
These examples underscore the critical role of computational and theoretical investigations in advancing the understanding of the this compound scaffold and its derivatives, paving the way for the design of novel therapeutic agents.
Applications in Catalysis
Chiral Derivatives as Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create catalysts that can selectively produce one of two enantiomeric products. nih.gov The inherent rigidity and defined stereochemistry of spirocyclic diamines make them excellent candidates for this purpose.
The design of effective chiral ligands often relies on principles of symmetry and modularity. nih.govnih.gov For spirocyclic systems like 3-Methyl-2,8-diazaspiro[4.5]decane, chirality can be introduced at the spiro-center or through modifications of the diamine nitrogens. The synthesis of these ligands can be approached through various methods, including the desymmetrization of prochiral precursors or the use of chiral building blocks. researchgate.net For instance, methods have been developed for the differential substitution and protection of spirodiamine scaffolds, allowing for the selective synthesis of desired isomers. researchgate.net The rigidity of the spirocyclic framework is a key feature, as it restricts conformational flexibility and can lead to more defined and effective chiral environments around a metal center. nih.gov
Chiral ligands derived from spirocyclic diamines have been successfully employed in transition metal-catalyzed reactions, with palladium (Pd) and copper (Cu) being prominent examples. nih.govrsc.org In palladium catalysis, these ligands have been particularly effective in asymmetric allylic alkylation reactions. researchgate.netnih.gov The mechanism of these reactions often involves the formation of a palladium-allyl intermediate, where the chiral ligand dictates the facial selectivity of the nucleophilic attack. youtube.com
Copper-catalyzed reactions have also benefited from the use of chiral spiro-ligands. For example, novel 1,8-naphthyridine-based chiral ligands have been used in copper-catalyzed atroposelective synthesis of C–O axially chiral compounds. rsc.org The ability of the spirocyclic diamine to form stable chelate complexes with the metal center is crucial for transferring the chiral information from the ligand to the substrate.
Table 1: Examples of Transition Metals Used with Spiro-Diamine Type Ligands
| Transition Metal | Type of Reaction | Reference |
|---|---|---|
| Palladium (Pd) | Asymmetric Allylic Alkylation | researchgate.netnih.gov |
| Copper (Cu) | Atroposelective Synthesis | rsc.org |
| Rhodium (Rh) | Asymmetric Hydrosilylation/Cyclization | nih.gov |
The true measure of a chiral ligand's efficacy lies in its ability to induce high enantioselectivity in chemical transformations. Ligands based on the spirodiamine scaffold have shown great promise in this regard.
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful method for producing chiral molecules. nih.gov Chiral spiro aminophosphine (B1255530) ligands, when complexed with iridium, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of various ketones and esters. nih.gov The tridentate nature of some of these ligands, where an additional coordinating group is present, enhances the stability and selectivity of the catalyst. nih.gov
Asymmetric Cross-Coupling: Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. nih.gov The development of asymmetric versions of these reactions, such as the Suzuki-Miyaura coupling, allows for the creation of stereogenic centers. sigmaaldrich.com Chiral ligands are essential for controlling the stereochemical outcome. While direct examples using this compound in published cross-coupling literature are specific, the broader class of spiro-ligands has been successfully applied. For instance, spiro phosphoramidites have been used in nickel-catalyzed asymmetric reductive coupling of dienes and aldehydes. nih.gov The principles of stereocontrol in these reactions often rely on the transfer of stereochemical information from an enantioenriched starting material or through the influence of the chiral catalyst. nih.gov
Table 2: Enantioselective Transformations with Spiro-Ligand Systems
| Transformation | Catalyst System | Substrate Class | Key Finding | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-SpiroPAP | Aryl ketones | High turnover numbers and excellent enantioselectivity. | nih.gov |
| Asymmetric Allylic Alkylation | Pd / P,N-ligand | 1,3-diphenylpropenyl acetate | High enantioselectivity (up to 98.5% ee). | researchgate.net |
| Asymmetric Reductive Coupling | Ni / Spiro phosphoramidites | Dienes and aldehydes | Highly enantioselective synthesis of chiral bishomoallylic alcohols. | nih.gov |
Organocatalysis Utilizing the Spirocyclic Diamine Scaffold
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. nih.govrsc.org The spirocyclic diamine scaffold of this compound is well-suited for this type of catalysis. In covalent organocatalysis, the catalyst and substrate combine to form a covalent, activated intermediate that enters the catalytic cycle. nih.govrsc.org
The nitrogen atoms of the diamine can act as Lewis bases or participate in the formation of iminium or enamine intermediates, which are key reactive species in many organocatalytic transformations. For example, amine-based catalysts are central to a vast array of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The rigid spirocyclic structure can provide a well-defined chiral environment close to the reactive center, influencing the stereochemical outcome of the reaction. The development of scalable organocatalytic methods is of significant interest for applications in the synthesis of natural products and pharmaceuticals. nih.gov
Applications in Materials Science
3-Methyl-2,8-diazaspiro[4.5]decane as a Building Block for Complex Organic Materials
The molecular structure of this compound provides a robust and sterically defined scaffold for the synthesis of more complex molecules. Spiro compounds, in general, are recognized as highly functionalized "building blocks" and a "privileged class of heterocyclic scaffolds" in synthetic chemistry. mdpi.com The synthesis of various diazaspiro[4.5]decane systems has been achieved through methods like palladium-catalyzed domino reactions, highlighting their accessibility for creating diverse molecular architectures. nih.gov
The key features of this compound that make it a valuable building block include:
Rigid Spirocyclic Core: The spiro center, where the two rings share a single carbon atom, imparts significant conformational rigidity compared to linear or simple cyclic structures. This rigidity can be exploited to control the three-dimensional structure and properties of resulting materials.
Bifunctional Reactivity: The presence of two secondary amine groups (N-H) at the 2 and 8 positions allows the molecule to act as a bifunctional monomer, capable of reacting in two directions to build larger structures.
Stereochemical Complexity: The spirocyclic nature introduces defined stereochemistry, which can be used to create materials with specific chiral properties or to influence the packing of polymer chains.
| Structural Feature | Implication in Materials Science | Potential Application |
|---|---|---|
| Spirocyclic System | High rigidity and defined 3D geometry. | Creation of polymers with high thermal stability and specific solubility characteristics. |
| Two Secondary Amines | Acts as a bifunctional monomer or cross-linking agent. | Synthesis of polyamides, polyimides, and epoxy resins. |
| Methyl Group | Influences solubility and steric hindrance around the reactive amine center. | Fine-tuning of material properties like processability and intermolecular interactions. |
Integration into Polymeric Structures
One of the most direct applications for this compound in materials science is its use as a monomer for the synthesis of polymers, particularly polyamides. As a diamine, it can undergo polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form a polyamide chain. youtube.com
Research on other spirodiamines has demonstrated the viability of this approach. For instance, a partially bio-based spiroacetal diamine has been successfully polymerized with various dicarboxylic acids to create novel polyamides. researchgate.net These resulting polymers exhibited high thermal stability and good mechanical properties, with glass transition temperatures (Tg) ranging from 24 to 80 °C. researchgate.net The study highlighted that the rigid spirocyclic moiety can enhance the thermal properties of the polymer while maintaining solubility, a desirable combination for high-performance plastics. researchgate.net
By analogy, the polycondensation of this compound with a generic dicarboxylic acid would proceed as follows, forming a polyamide with the rigid spirocyclic unit integrated into the polymer backbone.
| Reactant 1 | Reactant 2 | Resulting Polymer | Byproduct |
|---|---|---|---|
| This compound | Dicarboxylic Acid (HOOC-R-COOH) | Polyamide containing spiro units | Water (H₂O) |
| This compound | Diacyl Chloride (ClOC-R-COCl) | Polyamide containing spiro units | Hydrogen Chloride (HCl) |
The incorporation of the this compound unit is expected to disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents and higher glass transition temperatures compared to their linear aliphatic counterparts. Furthermore, related diazaspiro compounds have been investigated as stabilizers for organic polymers, suggesting another potential role for this molecule. google.com
Development of Functional Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into larger, functional structures through non-covalent interactions. nih.gov this compound is well-suited for creating such assemblies due to its ability to participate in hydrogen bonding.
The two secondary amine (N-H) groups in the molecule can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of predictable, self-assembled structures, such as chains, sheets, or more complex three-dimensional networks. These assemblies are held together by the cumulative effect of these non-covalent forces. nih.gov
| Functional Group | Role in Hydrogen Bonding | Potential Interaction |
|---|---|---|
| Secondary Amine (N-H) | Donor | Can donate a hydrogen to an acceptor atom (e.g., O, N) on another molecule. |
| Nitrogen Atom (Lone Pair) | Acceptor | Can accept a hydrogen from a donor group (e.g., O-H, N-H) on another molecule. |
The self-assembly process is a powerful bottom-up strategy for producing complex functional materials. nih.gov By co-crystallizing this compound with other molecules that have complementary hydrogen bonding sites (e.g., carboxylic acids, amides), it is possible to construct new supramolecular materials with tailored properties for applications in areas like crystal engineering, host-guest chemistry, or the development of porous organic frameworks.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing drug discovery. nih.govaccscience.com These computational tools are adept at analyzing vast chemical datasets to identify patterns and predict molecular properties, thereby accelerating the design-make-test-analyze cycle. nih.gov
For scaffolds like 2,8-diazaspiro[4.5]decane, AI/ML offers several advantages. Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel spirocyclic compounds from the ground up, tailored with desired physicochemical properties. nih.gov Companies are already pioneering algorithmic ecosystems to create an "augmented chemist," leveraging AI to make faster, more informed decisions in designing complex molecules like spirocycles. spirochem.com This approach can explore the vast, untapped chemical space around the 3-Methyl-2,8-diazaspiro[4.5]decane core, suggesting new substitution patterns to optimize target affinity and selectivity.
Furthermore, ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, early in the discovery process. nih.gov By training these models on data from existing spirocyclic compounds, researchers can prioritize the synthesis of candidates with a higher probability of success, minimizing costly late-stage failures. Virtual screening, powered by machine learning, can efficiently sift through millions of virtual compounds, as demonstrated by the identification of a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative as a hit against RIPK1 kinase. nih.gov
Chemoinformatic Approaches for Scaffold Prioritization
With the exponential growth of chemical databases like PubChem, chemoinformatic tools are essential for navigating and harnessing this wealth of information. nih.gov Scaffold analysis is a key chemoinformatic technique used to decompose molecules into their core ring systems, allowing for the classification and comparison of chemical libraries. u-strasbg.fr
For the 2,8-diazaspiro[4.5]decane family, chemoinformatic approaches can quantify the scaffold's novelty and diversity compared to existing drugs and chemical probes. nih.gov By mapping the chemical space occupied by known spiro compounds, researchers can identify under-explored areas ripe for new discoveries. Techniques like hierarchical scaffold analysis create tree-like structures that show relationships between different molecular frameworks, helping chemists to rationally plan library synthesis and diversification strategies. nih.govresearchgate.net
Moreover, these methods are crucial for "scaffold hopping," where the core of a known active molecule is replaced with a novel scaffold, like this compound, to find new intellectual property or improved properties. Systematic analysis of scaffold distances within large compound databases can help prioritize which activity classes are most promising for such benchmark calculations. researchgate.net This ensures that synthetic efforts are directed toward scaffolds that are truly diverse and offer the potential for distinct biological effects. researchgate.net
Exploration of Novel Synthetic Pathways for Accessibility and Diversity
The utility of any chemical scaffold is directly linked to its synthetic accessibility. While methods exist for creating diazaspiro[4.5]decanes, the development of more efficient, scalable, and versatile synthetic routes remains a critical area of research. nih.govnortheastern.edu Recent advances have focused on creating highly substituted and functionalized piperidine (B6355638) rings, which are key components of the spirocyclic system. ajchem-a.commdpi.com
Future research will likely focus on several key areas:
Complexity-Generating Reactions: Single-step reactions that can rapidly build the complex spirocyclic core from simple starting materials are highly desirable. An example is the oxidative dearomatization that generates spirotricyclic diamines in one step. nih.gov
Asymmetric Synthesis: Controlling the stereochemistry of the spirocenter and any substituents is crucial for biological activity. New catalytic asymmetric methods are needed to access specific enantiomers of compounds like this compound.
Scaffold Remodelling: Innovative "top-down" approaches start with a complex, functionalized spirocycle and use ring-cleavage or expansion reactions to generate a wide array of structurally distinct scaffolds. nih.gov This strategy can efficiently produce libraries of diverse, sp³-rich compounds.
Dearomative Spirocyclization: Methods such as the dearomative spirocyclization of ynamides are being developed to provide a one-pot solution for preparing aza-spiro piperidines, addressing the challenge of constructing these complex structures. researchgate.net
A cost-effective, three-step synthesis for a related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, demonstrating that efficient pathways to these valuable building blocks are achievable. mdpi.com
Development of Multifunctional Chemical Tools and Probes
The rigid 2,8-diazaspiro[4.5]decane scaffold is an excellent foundation for designing high-potency, selective chemical probes to investigate biological systems. Its three-dimensional structure allows for precise orientation of functional groups to interact with specific pockets in protein targets.
Derivatives of this scaffold have already shown significant promise as potent and selective inhibitors for a range of important drug targets.
| Target Protein | Derivative Class | Therapeutic Potential | Reference |
| Soluble Epoxide Hydrolase (sEH) | Trisubstituted ureas | Hypertension | nih.gov |
| RIPK1 Kinase | 2,8-diazaspiro[4.5]decan-1-ones | Inflammatory Diseases | nih.gov |
| Chitin (B13524) Synthase | 2,8-diazaspiro[4.5]decan-1-ones | Antifungal Agents | nih.gov |
| TYK2/JAK1 Kinases | 2,8-diazaspiro[4.5]decan-1-ones | Inflammatory Bowel Disease | nih.gov |
| Sigma-1 Receptors | 1-oxa-8-azaspiro[4.5]decanes | Radioligands for Brain Imaging | researchgate.net |
Future work will focus on creating multifunctional tools. For example, a potent inhibitor could be functionalized with a fluorescent tag or a photo-crosslinking group to enable target identification and visualization within cells. The development of radiolabeled versions, such as the ¹⁸F-labeled spiro-piperidine derivative for sigma-1 receptors, allows for non-invasive imaging techniques like Positron Emission Tomography (PET), providing invaluable information on drug distribution and target engagement in living systems. researchgate.net
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
Understanding the three-dimensional conformation and dynamic behavior of spirocyclic molecules in solution is critical to rational drug design. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for this purpose. researchgate.net
For complex structures like substituted diazaspiro[4.5]decanes, a suite of 1D and 2D NMR techniques including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC are utilized for definitive structure verification. mdpi.com However, the study of these molecules is moving beyond static structures to understanding their behavior over time.
Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, are used to study conformational exchange. researchgate.net For molecules with restricted bond rotation, DNMR can reveal the energy barriers between different conformers and determine their relative populations. researchgate.netcopernicus.org This is crucial because a molecule may need to adopt a specific, higher-energy conformation to bind to its target, and understanding these dynamics can guide the design of more pre-organized, potent ligands.
Future research will increasingly combine experimental NMR data with computational modeling. acs.org By comparing experimental NMR parameters (like chemical shifts or coupling constants) with values calculated for different theoretical conformations, scientists can build highly accurate models of how these molecules behave in solution, providing deeper insights into the structure-activity relationships that govern their biological function. auremn.org.br The integration of chemometric methods like Principal Component Analysis (PCA) can further help to deconvolve complex spectroscopic data and identify key structural features or dynamic processes. cref.it
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 3-Methyl-2,8-diazaspiro[4.5]decane to ensure stability?
- Methodological Answer : Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. Use airtight, single-use aliquots to avoid repeated freeze-thaw cycles. For solid forms, store in a dry environment at 2–8°C .
Q. How should researchers prepare stock solutions given solubility limitations?
- Methodological Answer : Dissolve the compound in DMSO (preferred for in vitro studies) or PEG300/Corn oil mixtures (for in vivo formulations). Heat to 37°C with sonication to enhance solubility. Pre-test solvent compatibility with the batch-specific solubility data to avoid precipitation .
Q. What analytical methods confirm the purity of this compound?
- Methodological Answer : Use HPLC with UV detection (≥98% purity threshold) and cross-validate with mass spectrometry (MS) for molecular weight confirmation. Refer to Certificate of Analysis (COA) for batch-specific data and Safety Data Sheets (SDS) for handling protocols .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound using Boc-protected intermediates?
- Methodological Answer : Employ Boc-protection (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) to stabilize reactive amines during synthesis. Use microwave-assisted cyclization to enhance spirocyclic ring formation efficiency. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) and confirm stereochemistry with NMR .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Conduct dose-response assays under standardized conditions (pH 7.4, 37°C) to control environmental variability. Use isothermal titration calorimetry (ITC) to validate binding affinities and knockout cell models to isolate target pathways. Cross-reference data with PubChem or ECHA entries for structural consistency .
Q. What in vitro/in vivo models evaluate pharmacokinetic properties of derivatives?
- Methodological Answer : For in vitro ADME , use Caco-2 cell monolayers to assess permeability and microsomal stability assays (human liver microsomes). For in vivo , employ rodent models with LC-MS/MS plasma analysis to measure bioavailability. Optimize formulations using PEG300/Tween 80 mixtures for enhanced solubility .
Q. How can biological targets be identified in neurotransmitter systems?
- Methodological Answer : Perform receptor binding assays (e.g., radioligand displacement for GPCRs) and CRISPR-Cas9 gene editing to validate target involvement. Use molecular docking simulations (AutoDock Vina) to predict interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
